
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by its unique structure, which includes an isopropyl group, a pyridin-4-ylmethoxy group, and a pyrazole ring
Preparation Methods
The synthesis of 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the pyridin-4-ylmethoxy group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with pyridin-4-ylmethanol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Isopropyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the pyridin-3-ylmethoxy group instead of the pyridin-4-ylmethoxy group, which may result in different biological activities.
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interaction with biological targets.
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can be distinct from those of its analogs.
Properties
CAS No. |
1437433-29-8 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18) |
InChI Key |
YDQGAMBXZGCVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
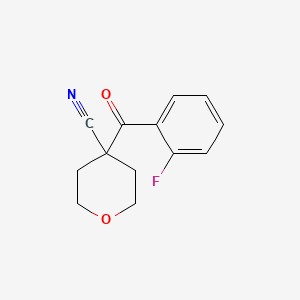

![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
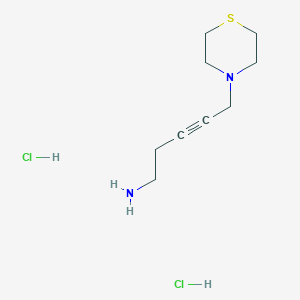
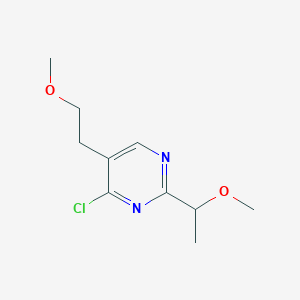
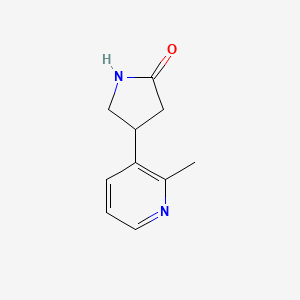
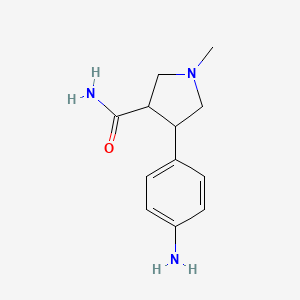
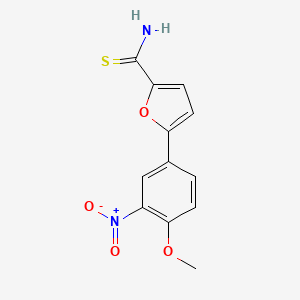
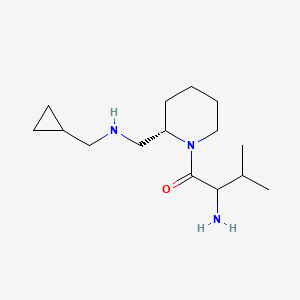

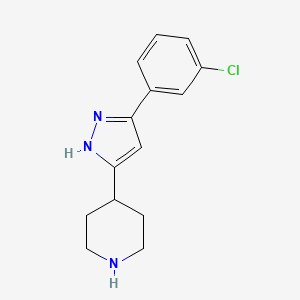
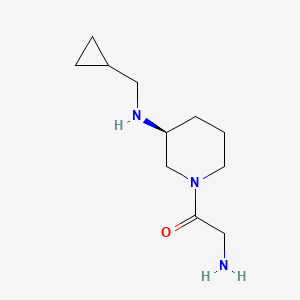
![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
